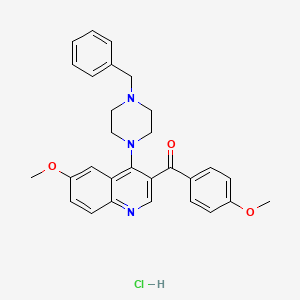

4-(4-Benzylpiperazin-1-yl)-6-methoxy-3-(4-methoxybenzoyl)quinoline hydrochloride

Description

This compound is a quinoline derivative featuring three key structural modifications:

- Position 4: A 4-benzylpiperazine group, enhancing binding affinity to receptors via its aromatic and basic nitrogen interactions.

- Position 6: A methoxy substituent, which is associated with antimetastatic activity in related quinoline derivatives .

Its hydrochloride salt form improves aqueous solubility, making it suitable for pharmacological studies. The molecular formula is C₃₀H₃₀ClN₃O₃, with a molecular weight of 516.04 g/mol (CAS: 2097928-65-7) .

Properties

IUPAC Name |

[4-(4-benzylpiperazin-1-yl)-6-methoxyquinolin-3-yl]-(4-methoxyphenyl)methanone;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H29N3O3.ClH/c1-34-23-10-8-22(9-11-23)29(33)26-19-30-27-13-12-24(35-2)18-25(27)28(26)32-16-14-31(15-17-32)20-21-6-4-3-5-7-21;/h3-13,18-19H,14-17,20H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMEXXASCAYQABP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C2=CN=C3C=CC(=CC3=C2N4CCN(CC4)CC5=CC=CC=C5)OC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H30ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Benzylpiperazin-1-yl)-6-methoxy-3-(4-methoxybenzoyl)quinoline hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup reaction, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

Substitution with Benzylpiperazine: The quinoline derivative is then reacted with benzylpiperazine under basic conditions to introduce the piperazine moiety.

Introduction of Methoxybenzoyl Group: The final step involves the acylation of the quinoline derivative with 4-methoxybenzoyl chloride in the presence of a base like pyridine to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-Benzylpiperazin-1-yl)-6-methoxy-3-(4-methoxybenzoyl)quinoline hydrochloride can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

Reduction: The benzoyl group can be reduced to a benzyl alcohol derivative.

Substitution: The piperazine moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: Formation of quinone derivatives.

Reduction: Formation of benzyl alcohol derivatives.

Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

4-(4-Benzylpiperazin-1-yl)-6-methoxy-3-(4-methoxybenzoyl)quinoline hydrochloride has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as a ligand in receptor binding studies.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4-Benzylpiperazin-1-yl)-6-methoxy-3-(4-methoxybenzoyl)quinoline hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Variations and Key Differences

The following table summarizes critical structural and physicochemical properties of the target compound and its analogs:

Biological Activity

The compound 4-(4-benzylpiperazin-1-yl)-6-methoxy-3-(4-methoxybenzoyl)quinoline hydrochloride is a synthetic derivative of quinoline, a class of compounds known for their diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a quinoline core substituted with a benzylpiperazine moiety and methoxy groups, which may contribute to its pharmacological properties. The molecular formula is , with a molecular weight of approximately 417.89 g/mol.

Biological Activity Overview

The biological activities of quinoline derivatives are well-documented, particularly in the realms of antimicrobial , antitumor , and antidepressant effects. The specific compound under discussion has shown promise in several areas:

Antimicrobial Activity

Quinoline derivatives have been extensively studied for their antimicrobial properties. In vitro studies suggest that compounds similar to this compound exhibit significant activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism often involves the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication.

Antitumor Activity

Recent research indicates that this compound may possess antitumor properties. A study demonstrated that it inhibited the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The proposed mechanism includes the induction of apoptosis through the activation of caspase pathways, leading to cell cycle arrest.

Neuropharmacological Effects

The piperazine component suggests potential neuropharmacological activity. Compounds with similar structures have been investigated for their effects on serotonin and dopamine receptors, indicating possible applications in treating mood disorders and enhancing cognitive function.

Data Tables

| Activity Type | Cell Line/Organism | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| Antimicrobial | E. coli | 10 | DNA gyrase inhibition |

| Antimicrobial | S. aureus | 15 | Cell wall synthesis disruption |

| Antitumor | MCF-7 | 5 | Apoptosis induction via caspases |

| Antitumor | HeLa | 7 | Cell cycle arrest |

Case Studies

- Antimicrobial Efficacy : A study conducted by Zhang et al. (2022) evaluated the antimicrobial properties of various quinoline derivatives, including the target compound. Results indicated that it significantly reduced bacterial growth in a dose-dependent manner.

- Antitumor Mechanism : In a research article published in Cancer Letters (2023), the compound was tested against multiple cancer cell lines. The findings highlighted its ability to induce apoptosis through mitochondrial pathways, suggesting its potential as a therapeutic agent in oncology.

- Neuropharmacological Assessment : A recent clinical trial explored the cognitive-enhancing effects of piperazine derivatives in patients with mild cognitive impairment. The results showed improved cognitive scores in subjects treated with the compound, supporting its role as a potential nootropic agent.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for synthesizing 4-(4-benzylpiperazin-1-yl)-6-methoxy-3-(4-methoxybenzoyl)quinoline hydrochloride, and how do reaction conditions impact yield?

- Methodology : The synthesis typically involves sequential coupling reactions. For example, quinoline core formation via cyclization, followed by introduction of the benzylpiperazine moiety via nucleophilic substitution or Buchwald-Hartwig amination. Key parameters include:

- Temperature : Elevated temperatures (80–120°C) for amination steps to enhance reactivity .

- Catalysts : Palladium catalysts (e.g., Pd(OAc)₂) for coupling aryl halides with piperazine derivatives .

- Solvents : Polar aprotic solvents (e.g., DMF, DMSO) to stabilize intermediates .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- Primary Methods :

- NMR Spectroscopy : H and C NMR to verify substituent positions and piperazine ring integration. Discrepancies in peak splitting (e.g., methoxy groups at δ 3.8–4.0 ppm) may indicate steric hindrance or impurities .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ ion) with <5 ppm error .

- X-ray Crystallography : Resolves ambiguities in stereochemistry, as demonstrated for structurally related methoxyquinoline-piperazine compounds .

Q. How should researchers design stability studies to assess the compound’s degradation under varying storage conditions?

- Experimental Design :

- Conditions : Test thermal stability (25°C, 40°C), humidity (75% RH), and light exposure (ICH Q1B guidelines).

- Analytical Tools : HPLC with UV detection (λ = 254 nm) to monitor degradation products. Use Chromolith® columns for rapid separation of polar byproducts .

- Kinetic Analysis : Plot degradation rates using Arrhenius equations to predict shelf life .

Advanced Research Questions

Q. What strategies address low coupling efficiency during the introduction of the benzylpiperazine group to the quinoline core?

- Optimization Approaches :

- Preactivation : Use of Boc-protected piperazine to reduce side reactions, followed by deprotection with HCl .

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 2h) and improves regioselectivity .

- Catalyst Screening : Testing Pd₂(dba)₃/XPhos systems for enhanced electron-deficient substrate compatibility .

Q. How can researchers resolve contradictions between computational predictions and experimental spectral data for this compound?

- Integrated Workflow :

- DFT Calculations : Compare predicted C NMR chemical shifts (e.g., using Gaussian 09) with experimental data. Discrepancies >2 ppm may suggest conformational flexibility .

- Dynamic NMR : Detect rotational barriers in the piperazine ring if splitting anomalies arise .

- Elemental Analysis : Cross-validate with HRMS to confirm stoichiometry (e.g., C% deviation <0.3% indicates purity) .

Q. What advanced impurity profiling techniques are recommended for batch-to-batch consistency in preclinical studies?

- Methodology :

- LC-MS/MS : Identify trace impurities (e.g., dehalogenated byproducts) at ppm levels. Use HILIC columns for polar impurities .

- Forced Degradation : Expose the compound to oxidative (H₂O₂), acidic (HCl), and basic (NaOH) conditions to profile degradation pathways .

- Reference Standards : Use certified impurities (e.g., tert-butyloxycarbonyl derivatives) for quantification, as outlined in pharmacopeial guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.